(3-Bromo-2,5-difluorophenyl)boronic acid

Description

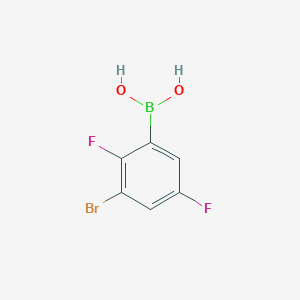

(3-Bromo-2,5-difluorophenyl)boronic acid is an aryl boronic acid derivative characterized by a bromine atom at the 3-position and fluorine atoms at the 2- and 5-positions of the phenyl ring. Boronic acids are widely utilized in organic synthesis, drug design, and materials science due to their versatility as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and their ability to interact with biological targets . Bromine introduces steric bulk and electron-withdrawing effects, while fluorine increases acidity and stabilizes the boronic acid group through inductive effects .

Properties

IUPAC Name |

(3-bromo-2,5-difluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWNCZMDDYBTAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)Br)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a cornerstone for synthesizing arylboronic acids. For (3-bromo-2,5-difluorophenyl)boronic acid, this method involves reacting 3-bromo-2,5-difluoroaryl halides (X = Cl, Br) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst.

Typical Procedure

-

Reactants : 3-Bromo-2,5-difluorobromobenzene (1.0 equiv), B₂Pin₂ (1.2 equiv)

-

Catalyst : Pd(dba)₂ (2 mol%) with SPhos ligand (4 mol%)

-

Solvent : Tetrahydrofuran (THF)

-

Conditions : 80°C, 12–24 hours under nitrogen

-

Workup : Aqueous extraction, column chromatography

Mechanistic Insights

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with B₂Pin₂, and reductive elimination to form the boronic ester, which is hydrolyzed to the boronic acid .

Cobalt-Catalyzed C–H Borylation

Cobalt catalysts offer a transition-metal alternative for direct C–H borylation, avoiding pre-functionalized aryl halides.

Procedure

-

Substrate : 3-Bromo-2,5-difluorobenzene

-

Catalyst : [(iPrPNP)CoCH₂SiMe₃] (5 mol%)

-

Boron Source : B₂Pin₂ (1.5 equiv)

-

Solvent : 1,4-Dioxane

-

Conditions : 50°C, 24 hours

Advantages

-

Eliminates halogenation steps.

-

High regioselectivity due to cobalt’s affinity for acidic C–H bonds adjacent to electronegative groups .

Suzuki-Miyaura Cross-Coupling Retro-Synthesis

While typically used for coupling, Suzuki-Miyaura can indirectly access the boronic acid via retro-synthetic analysis.

Example

-

Step 1 : Couple 3-bromo-2,5-difluoroiodobenzene with a protected boronic ester.

-

Step 2 : Deprotect the ester to yield the boronic acid.

-

Catalyst : Pd(PPh₃)₄ (1 mol%)

-

Base : K₂CO₃

-

Solvent : THF/H₂O (4:1)

Halogen-Metal Exchange Followed by Boronation

This two-step method leverages Grignard or lithium intermediates.

Procedure

-

Halogen-Metal Exchange :

-

Boronation :

Optimization

Base-Free Palladium-Catalyzed C–Cl Borylation

For chloroarene precursors, base-free conditions prevent protodeboronation.

Protocol

-

Substrate : 3-Chloro-2,5-difluorobromobenzene

-

Catalyst : Pd(dba)₂/SPhos (3 mol%)

-

Solvent : Toluene

-

Conditions : 100°C, 18 hours

Comparative Analysis of Methods

| Method | Starting Material | Catalyst | Yield | Selectivity | Complexity |

|---|---|---|---|---|---|

| Miyaura Borylation | Aryl bromide/chloride | Pd(dba)₂/SPhos | 72–85% | High | Moderate |

| Cobalt C–H Borylation | Bare arene | Co(I) complex | 68% | >95% ortho | Low |

| Halogen-Metal Exchange | Aryl bromide | None (Grignard) | 70–84% | Moderate | High |

| Base-Free Pd Borylation | Aryl chloride | Pd(dba)₂/SPhos | 80% | High | Moderate |

Key Findings

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,5-difluorophenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Esterification: Reaction with alcohols to form boronate esters.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol-water mixtures.

Oxidation: Hydrogen peroxide or other peroxides.

Esterification: Alcohols and acid catalysts.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Esterification: Boronate esters.

Scientific Research Applications

Chemical Reactions

1. Suzuki-Miyaura Cross-Coupling Reaction

- Description : This reaction involves the coupling of (3-Bromo-2,5-difluorophenyl)boronic acid with aryl or vinyl halides in the presence of a palladium catalyst. It is crucial for forming biaryl compounds, which are important in pharmaceuticals and materials science.

- Mechanism : The process starts with the formation of a boronate ester intermediate from the boronic acid. This intermediate undergoes transmetalation with the palladium catalyst, followed by reductive elimination to yield the desired product.

2. Oxidation Reactions

- Description : The boronic acid group can be oxidized to produce phenolic compounds. These phenols often exhibit distinct biological activities and serve as intermediates in further synthetic pathways.

- Reagents : Common oxidizing agents include hydrogen peroxide and sodium perborate.

3. Nucleophilic Substitution

- Description : The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, allowing for the synthesis of diverse derivatives.

- Applications : This property is particularly useful in creating compounds with specific biological activities or enhancing pharmacological profiles.

Biological Applications

1. Anticancer Research

- Mechanism of Action : Research indicates that boronic acids can inhibit key enzymes involved in cancer progression. For instance, they may disrupt protein interactions critical for tumor growth and promote apoptosis in cancer cells .

- Case Studies :

- In vitro studies have demonstrated that derivatives of boronic acids show significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. Some derivatives exhibited IC50 values lower than standard chemotherapeutics like cisplatin .

- In vivo studies on mouse models have shown that formulations containing boronic acid derivatives can significantly reduce tumor size, highlighting their potential as therapeutic agents .

2. Enzyme Inhibition

- Description : Boronic acids are known to interact with serine proteases and other enzymes, making them candidates for therapeutic applications in diseases characterized by abnormal enzyme activity.

- Research Findings : Certain boronic acids have been shown to inhibit deubiquitinating enzymes implicated in various cancers .

Industrial Applications

1. Material Science

- Usage : this compound is utilized as a building block in the synthesis of advanced materials, including polymers and electronic components.

- Benefits : Its unique substitution pattern enhances reactivity and selectivity in cross-coupling reactions, making it valuable for developing new materials with tailored properties .

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains bromine and fluorine substituents | Anticancer properties; enzyme inhibition |

| 3-Bromo-2-fluoro-5-methylphenylboronic acid | Similar structure but different substitution | Moderate anticancer activity |

| 4-Methoxyphenylboronic acid | Different functional group | Lower enzyme inhibition |

This comparison illustrates how variations in substitution patterns can influence the biological activities of boronic acids.

Mechanism of Action

The primary mechanism by which (3-Bromo-2,5-difluorophenyl)boronic acid exerts its effects is through its participation in palladium-catalyzed cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product. The molecular targets are typically the halogenated aromatic compounds that react with the boronic acid.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Acidity

- Fluorine Impact: The 2,5-difluoro substitution increases Lewis acidity compared to non-fluorinated analogs, facilitating diol complexation (e.g., saccharide sensing) and enzyme inhibition .

- Electronic Effects : Bromine’s electron-withdrawing nature polarizes the boron center, increasing electrophilicity in Suzuki reactions, while fluorine’s inductive effect stabilizes the boronate intermediate .

Biological Activity

(3-Bromo-2,5-difluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis. This article explores its biological activity, synthesis, and implications in drug development.

- Molecular Formula : C₆H₄BBrF₂O₂

- Molecular Weight : 236.81 g/mol

- Structure : Contains a phenyl ring with bromine at position 3 and fluorine atoms at positions 2 and 5.

Synthesis Methods

This compound can be synthesized through various methods, often involving Suzuki-Miyaura coupling reactions. This technique allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halide-containing compounds, facilitating the introduction of difluorinated and brominated aromatic moieties into target molecules .

Case Study 1: Enzyme Interaction

Research has indicated that boronic acids can interact with proteins and enzymes, influencing their activity. A study demonstrated that compounds similar to this compound exhibited inhibitory effects on specific kinases involved in cancer pathways. These interactions suggest potential therapeutic applications in oncology .

Case Study 2: Pharmacokinetics

In a comparative analysis of various boronic acids, this compound was evaluated for its pharmacokinetic properties. The fluorine substituents were found to significantly enhance metabolic stability compared to non-fluorinated analogs. This characteristic is crucial for developing effective therapeutic agents with prolonged action in the body .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Bromine at position 3; fluorines at 2 and 5 | Distinct reactivity profile due to fluorine positioning |

| (4-Bromo-2,6-difluorophenyl)boronic acid | Bromine at position 4; fluorines at 2 and 6 | Changes electronic properties affecting coupling efficiency |

| (3-Chloro-2,6-difluorophenyl)boronic acid | Chlorine instead of bromine | Different reactivity profiles compared to brominated analogs |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3-Bromo-2,5-difluorophenyl)boronic acid while ensuring high purity?

- Answer : Synthesis typically involves Suzuki-Miyaura coupling or halogen-metal exchange followed by borylation. To ensure purity, intermediates (e.g., aryl halides or triflates) should be rigorously purified before boronation. Post-synthesis, techniques like recrystallization or flash chromatography are recommended. Catalytic deboronation side reactions can be minimized by using inert atmospheres and low temperatures during synthesis .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., retention time analysis) is standard for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR; , , and ) and mass spectrometry (MS). Derivatization with diols (e.g., pinacol) can stabilize the compound for MALDI-MS analysis, avoiding boroxine formation artifacts .

Advanced Research Questions

Q. How do the bromo and fluoro substituents influence the binding kinetics and thermodynamic properties of this compound with diol-containing biomolecules?

- Answer : The electron-withdrawing bromo and fluoro groups enhance the Lewis acidity of the boron atom, increasing diol-binding affinity. Kinetic studies (stopped-flow fluorescence) show values correlate with substituent-induced polarization. Thermodynamic binding constants () can be quantified via isothermal titration calorimetry (ITC), with trends reflecting steric and electronic effects of substituents .

Q. What strategies mitigate challenges in mass spectrometric analysis of this compound, such as boroxine formation?

- Answer : Derivatization with diols (e.g., 1,2-ethanediol) converts boronic acids to cyclic boronate esters, stabilizing the compound for MALDI-MS. Alternatively, rapid desorption techniques (e.g., ESI-MS) minimize thermal degradation. Matrix selection (e.g., DHB for MALDI) can suppress dehydration pathways .

Q. What in vitro models are appropriate for evaluating the anticancer potential of this compound derivatives?

- Answer : Glioblastoma (U87MG) and triple-negative breast cancer (MDA-MB-231) cell lines are validated models. Assays include MTT for viability, caspase-3/7 activation for apoptosis, and proteasome inhibition profiling. Structure-activity relationships (SAR) should compare halogen positioning to optimize IC values .

Q. How does the electron-withdrawing effect of substituents on this compound affect its acidity and reactivity in Suzuki-Miyaura couplings?

- Answer : The bromo and fluoro groups lower the p of the boronic acid, enhancing its electrophilicity and transmetalation efficiency. Computational studies (DFT) predict improved coupling yields with electron-deficient aryl partners. Experimental validation via NMR tracks boronate intermediate formation .

Q. What design considerations are critical for developing glucose-responsive materials using this compound?

- Answer : Polymer conjugation (e.g., acrylamide copolymers) enhances solubility-switching behavior in response to glucose. Substituent positioning (ortho vs. para) modulates binding kinetics for real-time detection. Fluorescence quenching assays or dynamic light scattering (DLS) can monitor glucose-induced conformational changes .

Q. What thermal degradation pathways are observed in this compound under high-temperature conditions?

- Answer : Thermogravimetric analysis (TGA) reveals dehydration to boroxines above 150°C. Pyrolysis-GC/MS identifies HBr and HF as degradation byproducts. Stabilization strategies include encapsulation in thermally resistant matrices (e.g., silica nanoparticles) or co-polymerization with flame-retardant monomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.